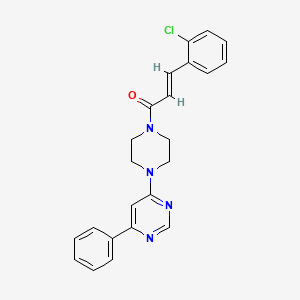
(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21ClN4O and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, also known as a derivative of piperazine and pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 2-chlorophenyl group
- A piperazine moiety
- A 6-phenylpyrimidine segment
This structural diversity contributes to its multifaceted biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine have shown varying degrees of activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus . The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial enzymes or cell membranes.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted the importance of the piperazine ring in enhancing enzyme inhibitory activity. Specifically, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases . The IC50 values for various synthesized derivatives indicate strong inhibitory effects, suggesting potential therapeutic applications in Alzheimer's disease.
Anticancer Activity
The anticancer potential of similar pyrimidine derivatives has been explored extensively. Compounds that share structural features with this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Study 1: Antimicrobial Screening
A series of piperazine derivatives were synthesized and screened for antimicrobial activity. Among these, compounds with the 2-chlorophenyl group exhibited significant inhibition against Escherichia coli and Bacillus subtilis. The most active derivatives had IC50 values ranging from 0.5 to 5 µg/mL, indicating their potential as new antibacterial agents .
Study 2: Enzyme Inhibition
In a study evaluating enzyme inhibitors, the compound was tested against acetylcholinesterase and urease. Results showed that it effectively inhibited both enzymes, with IC50 values indicating strong binding affinity. This suggests that the compound could be further developed into a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The piperazine moiety facilitates binding to active sites of target enzymes.
- Membrane Disruption : The hydrophobic phenyl groups may disrupt bacterial cell membranes.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c24-20-9-5-4-6-18(20)10-11-23(29)28-14-12-27(13-15-28)22-16-21(25-17-26-22)19-7-2-1-3-8-19/h1-11,16-17H,12-15H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHFHJFWCMITOZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













